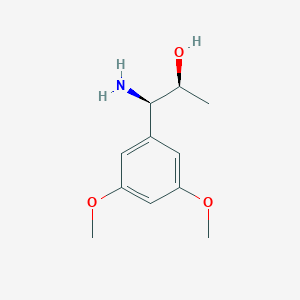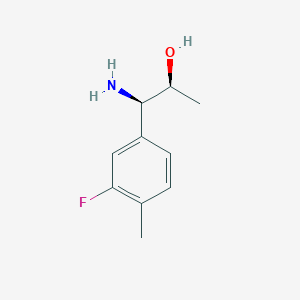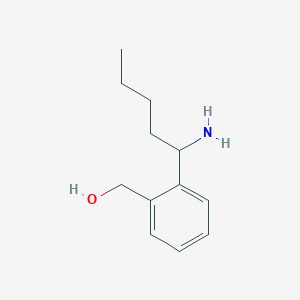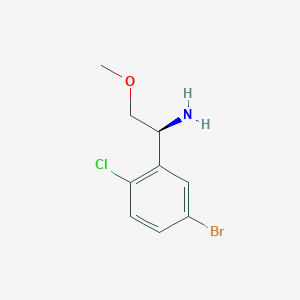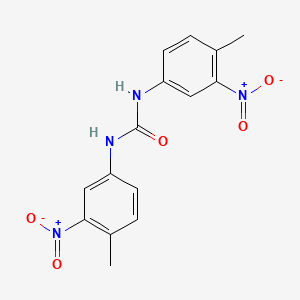
1,3-Bis(4-methyl-3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methyl-3-nitrophenyl)urea is an organic compound characterized by the presence of two nitrophenyl groups attached to a urea moiety
Preparation Methods
The synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea typically involves the reaction of 4-methyl-3-nitroaniline with phosgene or isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The compound can be purified through recrystallization from suitable solvents such as ethanol or acetone .
Chemical Reactions Analysis
1,3-Bis(4-methyl-3-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis(4-methyl-3-nitrophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives have been studied for their potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methyl-3-nitrophenyl)urea involves its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may target specific enzymes or proteins, disrupting their normal function and leading to antibacterial or antifungal effects .
Comparison with Similar Compounds
1,3-Bis(4-methyl-3-nitrophenyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-nitrophenyl)urea: This compound has similar structural features but lacks the methyl groups, which can influence its chemical reactivity and biological activity.
1,3-Bis(4-methoxyphenyl)urea: The presence of methoxy groups instead of nitro groups can significantly alter the compound’s properties and applications.
1,3-Bis(4-chlorophenyl)urea: The substitution of nitro groups with chlorine atoms can lead to different chemical and biological behaviors
Properties
Molecular Formula |
C15H14N4O5 |
|---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
1,3-bis(4-methyl-3-nitrophenyl)urea |
InChI |
InChI=1S/C15H14N4O5/c1-9-3-5-11(7-13(9)18(21)22)16-15(20)17-12-6-4-10(2)14(8-12)19(23)24/h3-8H,1-2H3,(H2,16,17,20) |
InChI Key |
ACFLEQFZWCEQTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


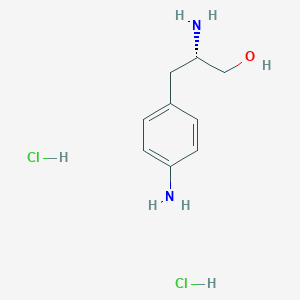
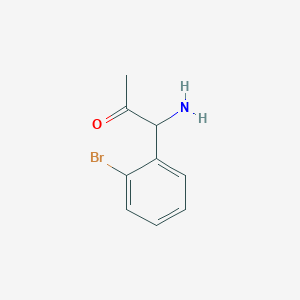

![N-(7-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13044166.png)
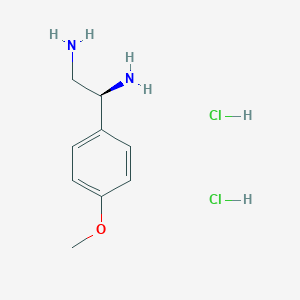
![1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one](/img/structure/B13044176.png)
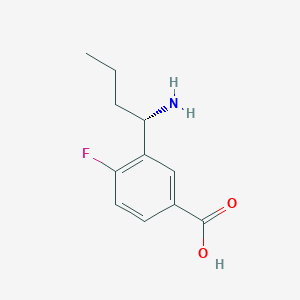
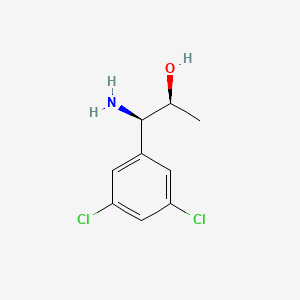
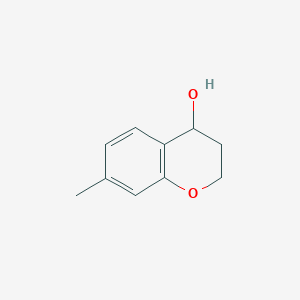
![7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13044208.png)
